Cas no 621-09-0 (n,n'-diphenylacetamidine)

n,n'-diphenylacetamidine Chemical and Physical Properties
Names and Identifiers
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- n,n'-diphenylacetamidine
- N,N'-diphenylethanimidamide
- Acetamidine, N,N'-diphenyl-
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Computed Properties
- Exact Mass: 210.11582
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- PSA: 24.39
n,n'-diphenylacetamidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ03009-5g |
(1E)-N,N'-Diphenylethanimidamide |
621-09-0 | 95% | 5g |
$510.00 | 2024-04-19 | |
A2B Chem LLC | AJ03009-1g |
(1E)-N,N'-Diphenylethanimidamide |
621-09-0 | 95% | 1g |
$176.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438707-5g |
N,N'-diphenylacetimidamide |
621-09-0 | 98% | 5g |
¥4730.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438707-1g |
N,N'-diphenylacetimidamide |
621-09-0 | 98% | 1g |
¥1540.00 | 2024-05-06 |
n,n'-diphenylacetamidine Related Literature
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on n,n'-diphenylacetamidine
N,N'-Diphenylacetamidine: A Comprehensive Overview
N,N'-Diphenylacetamidine, also known by its CAS Registry Number 621-09-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C16H16N2, has been studied extensively for its unique properties and potential applications in various industries. In this article, we will delve into the structural characteristics, physical properties, synthesis methods, and recent advancements in the utilization of N,N'-diphenylacetamidine.
The molecular structure of N,N'-diphenylacetamidine consists of two phenyl groups attached to an acetamidine backbone. This arrangement imparts the compound with a rigid and planar structure, which is crucial for its electronic properties. Recent studies have highlighted the importance of such structural features in determining the compound's reactivity and stability under different conditions. Researchers have also explored the influence of substituents on the phenyl rings, which can significantly alter the electronic characteristics of the molecule.
From a physical standpoint, N,N'-diphenylacetamidine exhibits a melting point of approximately 185°C and a boiling point around 340°C under standard atmospheric pressure. These thermal properties make it suitable for applications that require stability at elevated temperatures. Additionally, the compound is sparingly soluble in water but shows enhanced solubility in organic solvents such as dichloromethane and ethyl acetate. This solubility profile is advantageous for its use in various chemical reactions and formulations.
The synthesis of N,N'-diphenylacetamidine typically involves a two-step process: the preparation of an intermediate amide followed by amidation to introduce the diphenyl groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions, thereby enhancing reaction yields and selectivity.
In terms of applications, N,N'-diphenylacetamidine has found utility in several areas, including pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical sector, it has been explored as a potential lead compound for drug development due to its ability to modulate key biological targets such as kinases and proteases. Recent studies have demonstrated its efficacy in inhibiting certain enzymes associated with neurodegenerative diseases, paving the way for further research into its therapeutic potential.
Beyond pharmacology, N,N'-diphenylacetamidine has also been investigated for its role in agrochemicals, particularly as a component in herbicides and fungicides. Its ability to interact with specific cellular pathways makes it a promising candidate for developing eco-friendly agricultural solutions. Furthermore, in materials science, this compound has been utilized as a precursor for synthesizing advanced polymers and hybrid materials with tailored optical and electronic properties.
Recent research has focused on leveraging computational chemistry techniques to predict and optimize the properties of N,N'-diphenylacetamidine derivatives. By employing molecular modeling tools such as density functional theory (DFT), scientists have gained deeper insights into the electronic structure and reactivity patterns of this compound. These computational studies have facilitated the design of novel derivatives with enhanced functionality for specific applications.
In conclusion, N,N'-diphenylacetamidine (CAS No: 621-09-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features, combined with advancements in synthesis and application techniques, continue to drive innovation in various industries. As research progresses, we can expect further discoveries that will expand our understanding of this intriguing compound and unlock new opportunities for its use.
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